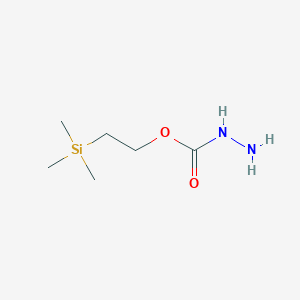

Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester

Overview

Description

Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester is an organic compound that contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), and 1 N hydrazine . It is a derivative of hydrazinecarboxylic acids, which consist of a carboxylic acid and a hydrazide functional group substitution .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a variety of bond types contributing to its overall structure. It contains 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), and 1 N hydrazine .Physical And Chemical Properties Analysis

Esters, including this compound, are polar but do not have a hydrogen atom attached directly to an oxygen atom. This means they are incapable of engaging in intermolecular hydrogen bonding with one another, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications

Synthesis of Radiotracers

Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester is utilized in the synthesis of radiotracers like 2-[18F]-Fluoroisonicotinic acid hydrazide. This compound is synthesized through a nucleophilic displacement reaction on a related precursor, followed by a reaction with hydrazine hydrate, yielding a high radiochemical yield. This radiotracer shows potential in biological evaluations such as in vitro assays with bacterial cells and biodistribution studies in mice, particularly with Streptococcus pneumoniae cells retaining the radiotracer (Amartey et al., 2002).

Antimicrobial Activities Studies

Some derivatives synthesized from this compound, like certain hydrazides and hydrazide‐hydrazones, have shown antimicrobial activities. These compounds, obtained through a substitution reaction and subsequent condensation, have been evaluated in vitro against various bacterial and fungal strains, showing promising antimicrobial properties (Popiołek & Biernasiuk, 2017).

Enzymatic Polymerization for Biodegradable Polymers

The reaction of hydrazine with ethyl glycolate, a derivative of hydrazinecarboxylic acid, results in monomers used for the synthesis of biodegradable poly(ester hydrazide)s through lipase-catalyzed polymerization. These polymers, derived from hydrazide-containing monomers, display desirable properties like low melting temperatures and high thermal stability, making them significant for potential applications in biodegradable materials (Métral et al., 2005).

Chemical Synthesis of Various Compounds

This compound is used in the synthesis of a wide range of chemical compounds. For instance, its reaction with other compounds leads to the formation of substituted isoquinolinones, triazolinones, and pyrazoles, showcasing its versatility in organic synthesis. These chemical reactions often involve steps like metalation, condensation, and cyclization, highlighting the compound's utility in diverse chemical transformations (Koller et al., 1996).

Properties

IUPAC Name |

2-trimethylsilylethyl N-aminocarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2Si/c1-11(2,3)5-4-10-6(9)8-7/h4-5,7H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKORZISNPHDVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile](/img/structure/B3243091.png)

![4-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B3243111.png)

![2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine](/img/structure/B3243135.png)

![Ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3243142.png)